

# Application Notes and Protocols: Measuring P2X3-IN-1 Efficacy with Calcium Imaging

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## Compound of Interest

Compound Name: P2X3-IN-1

Cat. No.: B12382814

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## Introduction

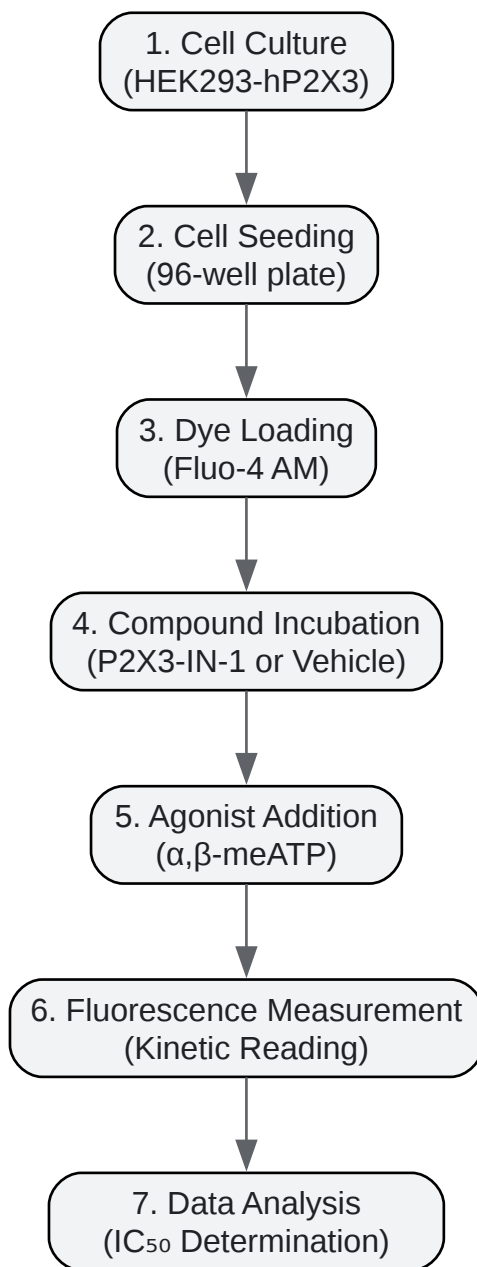
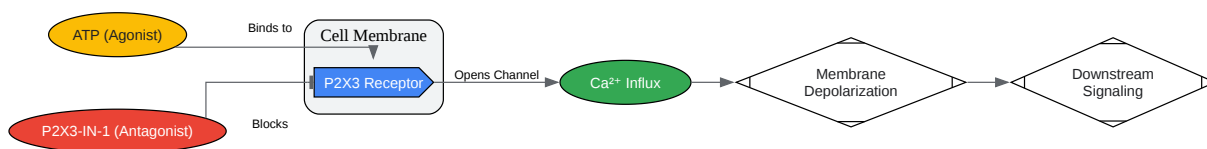
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociception and the pathophysiology of chronic cough.[1][2] Antagonists of the P2X3 receptor are a promising class of therapeutics for managing conditions associated with neuronal hypersensitization. This application note provides a detailed protocol for a calcium imaging assay to determine the efficacy of **P2X3-IN-1**, a selective inhibitor of the P2X3 receptor.

The assay described herein utilizes a fluorescent calcium indicator to measure the influx of calcium through the P2X3 ion channel upon activation by an agonist. The inhibitory effect of **P2X3-IN-1** is quantified by its ability to reduce this calcium influx in a dose-dependent manner. This protocol is designed for use with a cell line stably expressing the human P2X3 receptor and can be adapted for high-throughput screening.

Note: Due to the limited availability of public data for **P2X3-IN-1**, this document uses the well-characterized P2X3 antagonist, A-317491, as an example for the purposes of data presentation. Researchers should generate their own dose-response curves for **P2X3-IN-1**.

## P2X3 Receptor Signaling Pathway

Activation of the P2X3 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of sodium ( $\text{Na}^+$ ) and calcium ( $\text{Ca}^{2+}$ ) ions. This influx causes membrane depolarization and initiates downstream signaling cascades associated with neuronal excitation and pain signaling. **P2X3-IN-1** is a small molecule inhibitor that blocks this channel, thereby preventing ATP-mediated calcium influx.



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## References

- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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